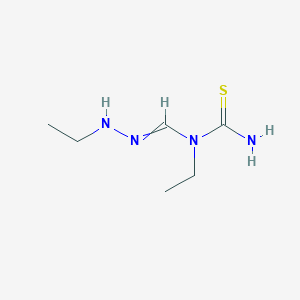
N-Carbamothioyl-N,N'-diethylmethanehydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the broader class of carbamothioyl derivatives, which are known for their diverse applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide typically involves the reaction of diethylamine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction conditions often require a controlled temperature environment to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction of Diethylamine with Carbon Disulfide: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 ]
-
Addition of Hydrazine Hydrate: [ \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 + \text{N}_2\text{H}_4 \rightarrow \text{N-Carbamothioyl-N,N’-diethylmethanehydrazonamide} ]
Industrial Production Methods
Industrial production of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mecanismo De Acción
The mechanism of action of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Bis(dimethylamino)methylene)carbamothioyl)benzamide
- N-(Bis(2-hydroxyethyl)carbamothioyl)acrylamide
- N-((4-Sulfamoylphenyl)carbamothioyl)amides
Uniqueness
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Propiedades
Número CAS |
577746-68-0 |
|---|---|
Fórmula molecular |
C6H14N4S |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
1-ethyl-1-[(ethylhydrazinylidene)methyl]thiourea |
InChI |
InChI=1S/C6H14N4S/c1-3-8-9-5-10(4-2)6(7)11/h5,8H,3-4H2,1-2H3,(H2,7,11) |
Clave InChI |
OXLUOLPLWBVWGK-UHFFFAOYSA-N |
SMILES canónico |
CCNN=CN(CC)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


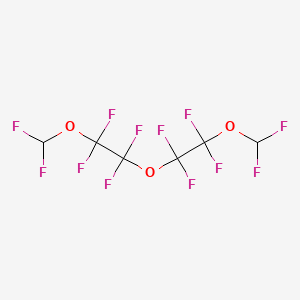
propanedinitrile](/img/structure/B12581296.png)
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)
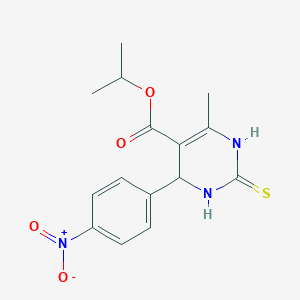
![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12581304.png)
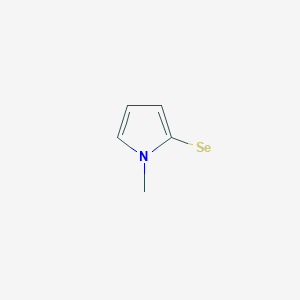


![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide](/img/structure/B12581326.png)
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
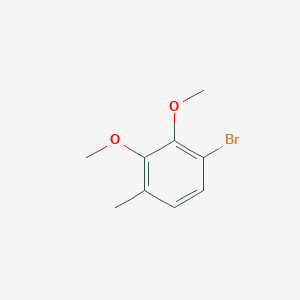
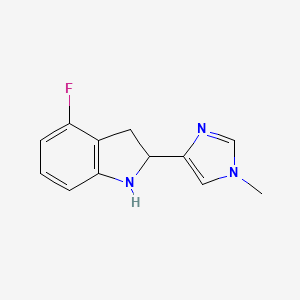
![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
